

Semilicoisoflavone B cell cycle arrest G2/M phase

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Compound Focus: Semilicoisoflavone B

CAS No.: 129280-33-7

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Mechanism of Action and Quantitative Data

SFB, a natural compound from *Glycyrrhiza* species, exerts its anticancer effects by targeting key regulators of the cell cycle and apoptosis [1] [2]. The quantitative data below summarize its impact.

Table 1: Effects of SFB on Cell Viability and Cell Cycle Distribution in OSCC Cell Lines

Parameter	SFB Dose (μM)	Effect (24-72h treatment)	Notes
Cell Viability (MTT assay)	25, 50, 100	Significant, dose-dependent reduction	Tested on four OSCC cell lines [1] [2]
Colony Formation	25, 50, 100	Significantly reduced colony formation ability	All doses were equally effective [1] [2]
G2/M Phase Arrest	25, 50, 100	Dose-dependent increase in G2/M population; reduced G0/G1 population	Observed in two OSCC cell lines [1] [2]

Table 2: SFB-Induced Modulation of Key Proteins in OSCC Cells

Target / Pathway	Protein / Molecule	Regulation by SFB	Functional Consequence
Cell Cycle Regulators	Cyclin A, CDK2, CDK4, CDK6	Downregulation	Disruption of G2/M phase progression [1] [2]
Apoptosis (Intrinsic Pathway)	Bax, Bak	Upregulated	Promotes mitochondrial membrane depolarization [1] [2]
	Bcl-2, Bcl-xL	Downregulated	
Apoptosis (Extrinsic Pathway)	Fas, FADD, TRADD	Upregulated	Activates death receptor signaling [1] [2]
Execution Phase	Cleaved Caspases-3, -8, -9; Cleaved PARP	Upregulated	Triggers apoptotic cell death [1] [2]
Upstream Signaling	p-AKT, p-ERK1/2, p-p38, p-JNK1/2	Reduced phosphorylation	Inhibits pro-survival pathways [1] [2]
	Ras, Raf, MEK	Suppressed activation	
Key Mediators	Reactive Oxygen Species (ROS)	Increased production	NAC (antioxidant) reduces SFB-induced apoptosis [1] [2]
	Survivin	Downregulated	Identified via human apoptosis array [1] [2]

Experimental Protocols

Here are detailed methodologies for key experiments used to determine SFB's activity.

Cell Viability and Proliferation Assay

- **Objective:** To determine the cytotoxic effect of SFB on OSCC cells.
- **Materials:** OSCC cell lines, SFB, cell culture reagents, MTT reagent, DMSO, microplate reader.
- **Procedure:**
 - **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^3 cells per well and culture for 24 hours.
 - **Compound Treatment:** Treat cells with a concentration range of SFB (e.g., 0, 25, 50, 100 μM) for 24, 48, and 72 hours. Include wells with culture medium only as a blank.
 - **MTT Incubation:** At each time point, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C .
 - **Solubilization:** Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
 - **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control [1] [2].

Cell Cycle Analysis by Flow Cytometry

- **Objective:** To analyze the distribution of cells in different phases of the cell cycle after SFB treatment.
- **Materials:** SFB-treated and control cells, PBS, 70% ethanol, RNase A, Propidium Iodide (PI) staining solution, flow cytometer.
- **Procedure:**
 - **Cell Harvesting:** Harvest approximately 1×10^6 cells by trypsinization and wash with cold PBS.
 - **Fixation:** Fix the cells gently in 70% ice-cold ethanol for at least 2 hours at 4°C .
 - **Staining:** Centrifuge to remove ethanol, wash with PBS, and resuspend the cell pellet in a staining solution containing PI (50 $\mu\text{g}/\text{mL}$) and RNase A (100 $\mu\text{g}/\text{mL}$).
 - **Incubation:** Incubate the cells for 30 minutes at 37°C in the dark.
 - **Analysis:** Analyze the DNA content of the stained cells using a flow cytometer. Use software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle [1] [2].

Apoptosis Detection by Annexin V/PI Staining

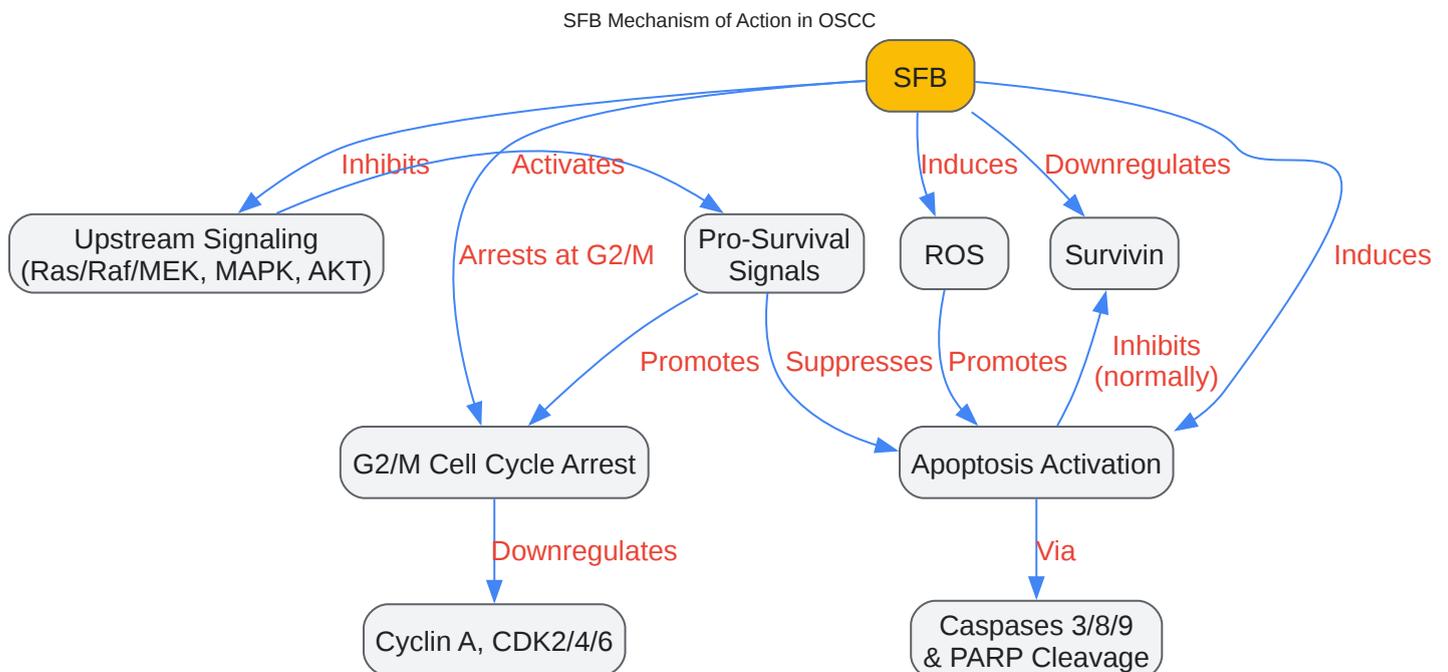
- **Objective:** To quantify the percentage of cells undergoing apoptosis.
- **Materials:** Annexin V binding buffer, FITC-conjugated Annexin V, Propidium Iodide (PI), flow cytometer.
- **Procedure:**
 - **Cell Preparation:** Harvest SFB-treated and control cells and wash twice with cold PBS.
 - **Staining:** Resuspend the cell pellet (1×10^6 cells) in 100 μL of Annexin V binding buffer.
 - **Add Dyes:** Add 5 μL of FITC-conjugated Annexin V and 5 μL of PI to the cell suspension.
 - **Incubation:** Incubate for 15 minutes at room temperature in the dark.

- **Analysis:** Add 400 μ L of binding buffer and analyze the cells by flow cytometry within 1 hour. Differentiate live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [1] [2].

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated with Graphviz, illustrate the proposed mechanism of SFB action and a key experimental workflow.

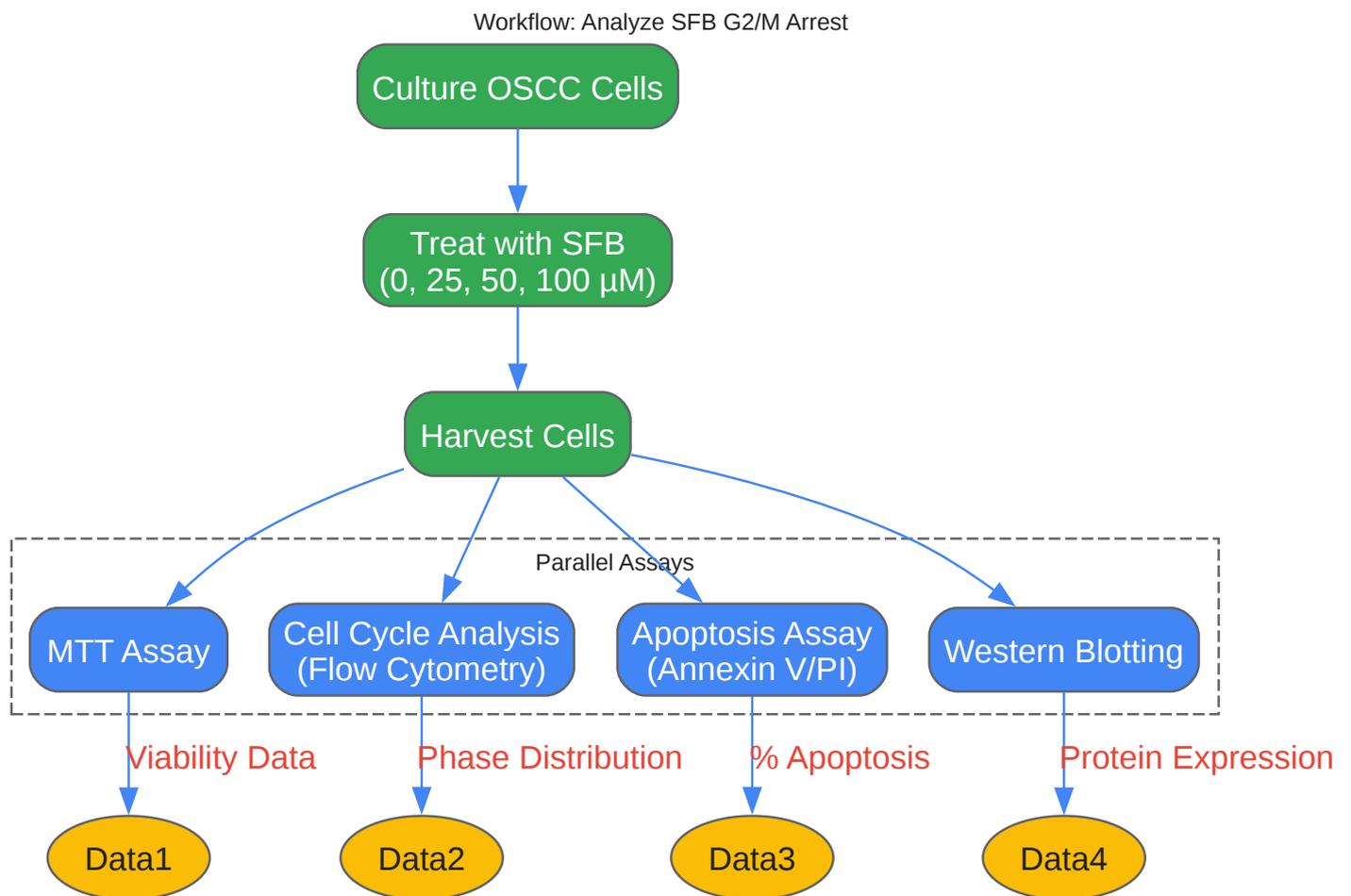
Diagram 1: SFB Mechanism of Action in OSCC Cells



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This diagram summarizes the multi-targeted mechanism by which SFB inhibits OSCC cell growth. SFB simultaneously suppresses pro-survival upstream signaling, induces cell cycle arrest, and promotes both intrinsic and extrinsic apoptotic pathways, leading to cancer cell death [1] [2].

Diagram 2: Workflow for Analyzing SFB-Induced G2/M Arrest



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This workflow provides a logical sequence of experiments to comprehensively evaluate SFB's effects, from initial treatment and viability checks to detailed mechanistic studies of cell cycle and apoptosis.

Conclusion

Semilicoisoflavone B is a potent natural compound that targets OSCC by inducing G2/M cell cycle arrest and apoptosis through a multi-pronged mechanism involving the suppression of key survival pathways and elevation of intracellular ROS. The detailed protocols and data provided here offer a roadmap for researchers to further investigate its therapeutic potential.

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References

1. Induces Apoptosis of Oral Cancer Semilicoisoflavone by... B Cells [pmc.ncbi.nlm.nih.gov]
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